molecular formula C19H22ClFN2O2 B1421019 N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride CAS No. 1185116-07-7

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride

Cat. No.: B1421019
CAS No.: 1185116-07-7
M. Wt: 364.8 g/mol
InChI Key: CBRIMEDSDKXMRO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride is a fluorinated acetamide derivative featuring a benzoxazepin core. The compound’s structure includes a 4-fluorobenzyl group and a tetrahydrobenzoxazepine moiety linked via methylene bridges to an acetamide backbone. The fluorine substituent likely enhances metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.ClH/c1-14(23)22(12-15-2-5-18(20)6-3-15)13-16-4-7-19-17(10-16)11-21-8-9-24-19;/h2-7,10,21H,8-9,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRIMEDSDKXMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)CC2=CC3=C(C=C2)OCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride is a compound with significant potential in pharmaceutical applications. Its structure suggests possible interactions with various biological targets, particularly in the context of neurological and cognitive disorders. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C23H23FN4O6S2
  • Molecular Weight : 364.8 g/mol
  • IUPAC Name : this compound

The compound's mechanism of action primarily involves inhibition of cholinesterases, enzymes that break down acetylcholine in the synaptic cleft. By inhibiting these enzymes, the compound may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.

Cholinesterase Inhibition

Research has demonstrated that derivatives of 4-fluorobenzoic acid and tetrahydroacridine exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound's structural features are believed to contribute to its effectiveness as a cholinesterase inhibitor. A study reported that certain synthesized compounds showed IC50 values comparable to tacrine, a known AChE inhibitor .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce neuroinflammation and oxidative stress in neuronal cultures. This is particularly relevant for neurodegenerative diseases where inflammation plays a critical role.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against various neuronal cell lines. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with this compound.
  • Animal Models : In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound led to improved cognitive functions as measured by behavioral tests such as the Morris water maze and passive avoidance tests.

Data Table: Biological Activities

Property/ActivityObservations
Cholinesterase InhibitionIC50 values comparable to tacrine
Neuroprotective EffectsReduced neuroinflammation and oxidative stress
Cognitive Improvement in ModelsEnhanced performance in memory tasks in rodent models

Safety and Toxicity

While promising, safety assessments are crucial for clinical applications. Toxicological studies indicate that the compound has a favorable safety profile at therapeutic doses; however, long-term studies are necessary to fully understand its safety implications.

Comparison with Similar Compounds

Benzoxazepin Core vs. Heterocyclic Analogs

The target compound’s benzoxazepin core distinguishes it from indolin-3-ylidene () and thiazolidinone () derivatives. Benzoxazepins offer conformational flexibility and improved CNS penetration compared to rigid indole or thiazolidinone cores.

Fluorinated vs. Methyl-Substituted Analogs

lists a discontinued analog, N-(4-methylphenyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride, which replaces the 4-fluorobenzyl group with a 4-methylphenyl moiety. Key differences include:

  • Solubility : Fluorine may increase lipophilicity, improving membrane permeability but risking solubility challenges.
  • Developmental Status : The discontinuation of the methyl analog suggests issues with efficacy, toxicity, or pharmacokinetics, motivating optimization via fluorination .

Preparation Methods

Synthesis of the Benzoxazepine Core

The benzoxazepine core, a key intermediate, can be synthesized via cyclization of suitable precursors such as 2,3,4,5-tetrahydro-1,4-benzoxazepin derivatives. One common approach involves:

  • Starting Material: 7-bromochroman derivatives or related heterocyclic compounds.
  • Reaction Conditions: Nucleophilic substitution with sodium azide or other nucleophiles under controlled temperatures (0°C to room temperature).
  • Key Reactions: Cyclization facilitated by acid or base catalysis, often employing solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

For example, the synthesis of 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one involves halogenation followed by nucleophilic substitution, with yields approaching 100% under optimized conditions.

Introduction of the 4-Fluorobenzyl Group

The fluorobenzyl moiety is introduced via nucleophilic aromatic substitution or reductive amination:

  • Method: Reacting a suitable benzyl halide (e.g., 4-fluorobenzyl chloride) with the amine group on the benzoxazepine core.
  • Reaction Conditions: Typically performed in polar aprotic solvents like DMF or DMSO, with bases such as triethylamine or potassium carbonate to facilitate nucleophilic attack.
  • Outcome: Formation of the N-(4-fluorobenzyl) derivative with high regioselectivity.

Acetamide Formation

The acetamide linkage is formed via amidation:

  • Method: Reacting the amino group on the benzoxazepine with acetic anhydride or acetyl chloride.
  • Reaction Conditions: Conducted in inert solvents like pyridine or dichloromethane, often with catalytic amounts of acid or base to promote acylation.
  • Purification: Recrystallization or chromatography to obtain pure N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide.

Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Method: Dissolving the compound in anhydrous ethanol or methanol, then bubbling hydrogen chloride gas or adding hydrochloric acid solution.
  • Outcome: Formation of stable hydrochloride salt, characterized by its melting point and spectral data.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents & Conditions Key Reaction Yield Purification Method
1 2,3,4,5-tetrahydro-1,4-benzoxazepin derivatives NaN₃, DCM, 0°C Cyclization to benzoxazepine core 100% Recrystallization
2 Benzoxazepine core 4-fluorobenzyl chloride, DMF, base Nucleophilic substitution >90% Chromatography
3 Benzoxazepine derivative Acetic anhydride, pyridine Amidation >85% Recrystallization
4 Free base HCl gas or HCl solution Salt formation Quantitative Filtration and drying

Research Findings and Optimization

  • Reaction Conditions: Maintaining low temperatures (0°C to 25°C) during halogenation and nucleophilic substitutions minimizes side reactions.
  • Yield Optimization: Excess reagents and controlled reaction times improve yields, with some processes reaching near 100% efficiency.
  • Purification: Recrystallization from ethanol, ethyl acetate, or hexane is effective for removing impurities, ensuring high purity suitable for pharmaceutical applications.
  • Spectroscopic Validation: NMR, MS, and IR data confirm the structure at each step, with specific signals corresponding to the fluorobenzyl group and benzoxazepine core.

Notes and Considerations

  • Stereochemistry Control: The tetrahydrobenzoxazepine ring's stereochemistry can influence biological activity; chiral catalysts or stereoselective synthesis may be employed.
  • Environmental and Safety Aspects: Use of halogenated solvents and reagents like acetic anhydride requires proper handling and disposal.
  • Scale-Up Potential: The outlined methods are adaptable for larger-scale synthesis, with attention to reaction exothermicity and purification efficiency.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sequential amidation and alkylation steps. For example:
  • Step 1 : React 4-fluorobenzylamine with a benzoxazepin precursor (e.g., 2,3,4,5-tetrahydro-1,4-benzoxazepin-7-carbaldehyde) under reductive amination conditions (NaBH₃CN, MeOH, 0–25°C, 12–24 h) to form the secondary amine intermediate.
  • Step 2 : Acetylation using acetyl chloride in dichloromethane (DCM) with a base like triethylamine (TEA) to yield the acetamide derivative.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol.
    Optimization strategies include:
  • Temperature Control : Lower temperatures (0–5°C) during acetylation reduce side reactions.
  • Purification : Column chromatography (silica gel, DCM:MeOH 95:5) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the benzoxazepin ring protons (δ 3.5–4.5 ppm for methylene groups adjacent to oxygen) and the 4-fluorobenzyl aromatic protons (δ 7.2–7.4 ppm with coupling constants J = 8–9 Hz for fluorine splitting). Acetamide methyl protons appear as a singlet at δ 2.1–2.3 ppm .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzoxazepin C-O-C stretch (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern consistent with chlorine (hydrochloride salt) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's pharmacokinetic profile, including absorption and metabolic stability?

  • Methodological Answer :
  • In Vitro Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and assess efflux transporter involvement (e.g., P-gp inhibition with verapamil).
  • Metabolic Stability : Incubate the compound with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. Monitor major CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors .
  • Data Interpretation : Compare half-life (t½) and intrinsic clearance (Clint) to reference compounds like propranolol (high permeability) and warfarin (low clearance) .

Q. What methodologies are recommended for resolving contradictions in reported receptor binding affinities of this compound across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate radioligand binding (e.g., ³H-labeled antagonist displacement) with functional assays (e.g., cAMP accumulation for GPCR activity).
  • Buffer Conditions : Standardize assay parameters (pH, ionic strength, temperature) to minimize variability. For example, Mg²⁺ concentrations affect G-protein coupling in GPCR assays.
  • Negative Controls : Include known antagonists (e.g., atropine for muscarinic receptors) to confirm target specificity .

Q. What strategies can be employed to enhance the compound's selectivity for target receptors over structurally similar off-targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the benzoxazepin ring (e.g., introduce methyl groups at position 3) or fluorobenzyl moiety (e.g., replace fluorine with methoxy) to assess selectivity changes.
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in target vs. off-target receptors (e.g., serotonin 5-HT₂A vs. dopamine D₂).
  • In Vitro Profiling : Screen against panels of related receptors (e.g., adrenergic, histaminergic) to identify selectivity windows .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between aqueous buffers and biological matrices?

  • Methodological Answer :
  • Solubility Testing : Compare solubility in PBS (pH 7.4) vs. simulated biological fluids (e.g., FaSSIF/FeSSIF for intestinal fluid mimicry). Use nephelometry to quantify precipitation.
  • Protein Binding : Assess binding to serum albumin (e.g., equilibrium dialysis) to explain higher apparent solubility in plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ylmethyl)acetamide hydrochloride

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